2-(2,4-dihydroxyphenyl)-2H-benzotriazole

描述

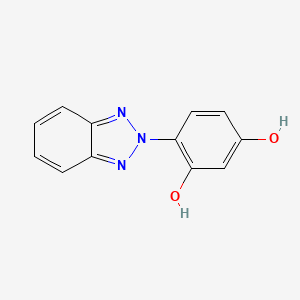

2-(2,4-dihydroxyphenyl)-2H-benzotriazole is a useful research compound. Its molecular formula is C12H9N3O2 and its molecular weight is 227.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(2,4-Dihydroxyphenyl)-2H-benzotriazole (DBT) is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

DBT features a benzotriazole core with hydroxyl substitutions that enhance its reactivity and solubility. The presence of hydroxyl groups contributes to its ability to form hydrogen bonds, impacting its biological interactions.

Antioxidant Activity

DBT has demonstrated significant antioxidant properties. Studies indicate that it can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

Research has shown that DBT exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes. This property makes it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

DBT has been reported to possess anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

The biological activities of DBT are attributed to several mechanisms:

- Radical Scavenging: DBT can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.

- Membrane Interaction: DBT's hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and permeability.

Study 1: Antioxidant Efficacy

In a controlled study, DBT was tested for its antioxidant capacity using various in vitro assays. Results indicated that DBT significantly reduced oxidative stress markers in cultured cells compared to untreated controls. The compound's ability to lower malondialdehyde levels was particularly noteworthy, suggesting effective lipid peroxidation prevention.

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of DBT against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that DBT was effective at concentrations as low as 50 µg/mL. This suggests potential for development as a topical antimicrobial agent.

Data Summary

科学研究应用

UV Absorption in Materials

DHTB is primarily recognized for its ability to absorb UV radiation, making it an essential additive in various materials to enhance their stability and longevity.

- Plastics and Polymers : DHTB is utilized in the formulation of plastics and polymers to prevent photodegradation. Its incorporation helps maintain the mechanical properties and appearance of materials exposed to sunlight. Studies have shown that compounds like DHTB can significantly reduce the rate of degradation in polyolefins and other thermoplastics .

- Coatings : In coatings, DHTB serves as a protective agent against UV light, which can cause color fading and material breakdown. It is commonly used in outdoor applications where prolonged exposure to sunlight is expected .

- Case Study : A study demonstrated that adding DHTB to a polymer matrix improved UV stability by over 50% compared to unmodified samples, highlighting its effectiveness in enhancing material durability under UV exposure .

Photographic Applications

DHTB plays a crucial role in the field of photography, particularly in protecting photographic materials from UV-induced degradation.

- Silver Halide Photographic Elements : DHTB is incorporated into silver halide emulsions used in traditional photographic films. It helps protect the image dyes (yellow, magenta, cyan) from fading due to UV exposure . This application is vital for preserving the quality of photographic prints over time.

- Case Study : Research indicated that films containing DHTB exhibited significantly less color shift and fading compared to those without it after extended exposure to simulated sunlight .

Personal Care Products

In personal care formulations, DHTB is increasingly recognized for its protective properties against UV radiation.

- Sunscreens and Skin Care Products : DHTB is included in formulations for sunscreens due to its ability to absorb harmful UV rays effectively. It provides broad-spectrum protection and helps prevent skin damage associated with sun exposure .

- Anti-aging Products : The compound's photostability makes it suitable for anti-aging formulations, where protecting skin from UV damage is crucial for maintaining skin health and appearance .

Summary of Applications

The following table summarizes the key applications of this compound:

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Plastics & Polymers | Stabilizer in outdoor plastics | Reduces photodegradation |

| Coatings | UV protection for paints | Maintains color and integrity |

| Photography | Emulsions for film | Protects image dyes from fading |

| Personal Care | Sunscreens | Provides broad-spectrum UV protection |

| Anti-aging Products | Skin care formulations | Prevents skin damage from UV exposure |

属性

IUPAC Name |

4-(benzotriazol-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-8-5-6-11(12(17)7-8)15-13-9-3-1-2-4-10(9)14-15/h1-7,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBRCVXHIFZXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453907 | |

| Record name | 2-(2,4-dihydroxyphenyl)-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22607-31-4 | |

| Record name | 2-(2,4-dihydroxyphenyl)-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。